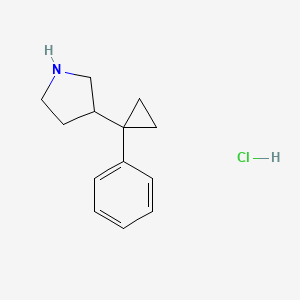
3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a phenylcyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The phenylcyclopropyl group can be synthesized through a cyclopropanation reaction, where a phenyl group is introduced to a cyclopropane ring.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors.
Coupling of the Cyclopropyl and Pyrrolidine Groups: The phenylcyclopropyl group is then coupled with the pyrrolidine ring under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on various biological pathways.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor for many biologically active compounds.
Phenylcyclopropane: A compound featuring a phenyl group attached to a cyclopropane ring, similar to the phenylcyclopropyl group in the target compound.
Uniqueness
3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride is unique due to the combination of the phenylcyclopropyl group and the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C13H18ClN |
|---|---|
分子量 |
223.74 g/mol |
IUPAC 名称 |
3-(1-phenylcyclopropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-11(5-3-1)13(7-8-13)12-6-9-14-10-12;/h1-5,12,14H,6-10H2;1H |
InChI 键 |
BXUZREONDICKRJ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2(CC2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13462997.png)
![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine; trifluoroacetic acid](/img/structure/B13463003.png)
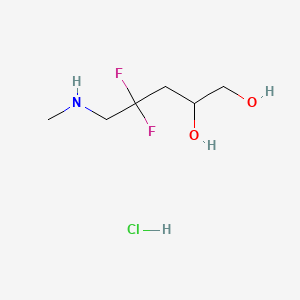
![Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13463010.png)
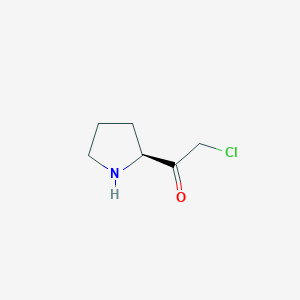
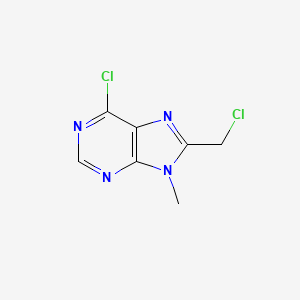
![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13463015.png)
![4-[3-(chloromethyl)-1H-pyrazol-5-yl]pyridine hydrochloride](/img/structure/B13463016.png)
![rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride](/img/structure/B13463036.png)
![[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane](/img/structure/B13463042.png)
![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride](/img/structure/B13463051.png)
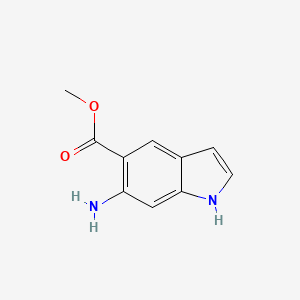
![Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13463055.png)
![1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13463063.png)
